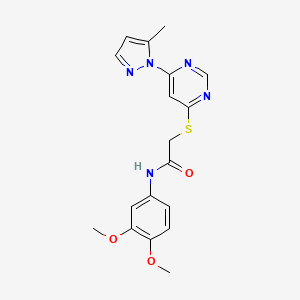

N-(3,4-dimethoxyphenyl)-2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-[6-(5-methylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3S/c1-12-6-7-21-23(12)16-9-18(20-11-19-16)27-10-17(24)22-13-4-5-14(25-2)15(8-13)26-3/h4-9,11H,10H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWDLGIYWREEIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethoxyphenyl)-2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Structural Formula

The compound can be represented by the following structural formula:

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C16H18N4O3S |

| Molecular Weight | 350.41 g/mol |

| Density | Not available |

| Melting Point | Not available |

The biological activity of N-(3,4-dimethoxyphenyl)-2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cancer proliferation and inflammation. The presence of the pyrazole and pyrimidine moieties suggests potential inhibitory effects on kinases and other signaling pathways.

Therapeutic Applications

Research indicates that this compound may exhibit significant anticancer properties. For instance, studies have shown its effectiveness against various cancer cell lines, including:

Additionally, it may possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which are key players in the inflammatory response.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds with biological activity:

- Anticancer Activity : A study reported that derivatives containing the pyrazole ring exhibited cytotoxic effects against Hep-2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .

- Kinase Inhibition : Another investigation highlighted that compounds with similar structures inhibited Aurora-A kinase with IC50 values as low as 0.067 µM, suggesting potent antitumor activity .

- Inflammation Modulation : Research has also pointed towards the potential of these compounds in modulating inflammatory responses through COX inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Activity Profiles

The following table compares the target compound with key structural analogs derived from the evidence:

Key Findings from Analogous Compounds

Epirimil :

- Mechanism : Binds to voltage-gated sodium channels and GABA receptors via pyridine’s π-π interactions and hydrogen bonding .

- Efficacy : ED₅₀ = 32.7 mg/kg (MES model), protective index (TD₅₀/ED₅₀) = 2.1, indicating a wide safety margin .

- ADMET : Predicted Caco-2 permeability = 0.85 nm/s; blood-brain barrier penetration (logBB = 0.3) .

Target Compound Hypotheses :

- The substitution of pyridin-2-yl (Epirimil) with 5-methylpyrazole may alter binding kinetics. Pyrazole’s smaller size and reduced basicity could weaken interactions with sodium channels but enhance selectivity for other targets (e.g., carbonic anhydrase isoforms).

- Increased metabolic stability is plausible due to pyrazole’s resistance to oxidation compared to pyridine .

Molecular Docking and Substituent Effects

Epirimil’s molecular docking studies revealed strong affinity (−9.2 kcal/mol) for the sodium channel α-subunit (PDB: 6AGF), driven by pyridine’s coordination with Lys142 and Arg859 .

Q & A

Q. Methodological workflow :

- PASS prediction : Use the Prediction of Activity Spectra for Substances (PASS) algorithm to estimate antibacterial or kinase inhibitory activity based on structural fragments (e.g., pyrimidine-thioether motifs) .

- Molecular docking : Dock the compound into target proteins (e.g., EGFR kinase) using AutoDock Vina. Prioritize binding poses with strong hydrogen bonds to methoxy groups and pyrimidine-thio interactions .

- ADMET profiling : Predict pharmacokinetics (e.g., CYP450 inhibition) with tools like SwissADME or ADMETLab .

Advanced: How do structural modifications (e.g., substituent variations) impact this compound’s bioactivity?

A structure-activity relationship (SAR) study might focus on:

- Methoxy group position : Compare 3,4-dimethoxy vs. 2,5-dimethoxy analogs to assess steric/electronic effects on target binding.

- Pyrazole substituents : Replace 5-methyl with trifluoromethyl to enhance metabolic stability, as seen in similar compounds .

- Thioacetamide linker : Test sulfone or phosphonate analogs to modulate solubility and target engagement .

Validation : Use in vitro assays (e.g., IC₅₀ measurements) and correlate with computational predictions .

Advanced: What analytical techniques resolve challenges in characterizing this compound’s stability?

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor degradation via UPLC-PDA-MS to identify labile groups (e.g., thioether oxidation) .

- Kinetic stability assays : Use Arrhenius plots to extrapolate shelf-life under storage conditions.

- Solid-state analysis : Perform XRPD or DSC to detect polymorphic transitions affecting stability .

Advanced: How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action?

- Transcriptomics : Treat cell lines (e.g., HeLa) and analyze RNA-seq data to identify dysregulated pathways (e.g., MAPK signaling).

- Proteomics : Use SILAC labeling and LC-MS/MS to quantify protein expression changes, focusing on kinase targets .

- Metabolomics : Apply NMR or HRMS to profile metabolites, linking cellular responses to compound exposure .

Basic: What safety protocols are critical when handling this compound in vitro?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.